(1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol
Overview
Description
The compound “(1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol” seems to be a derivative of pyrrolidine, which is a cyclic secondary amine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrrolidine ring (a five-membered ring with one nitrogen atom), a benzyl group attached to one of the carbon atoms of the ring, and a diphenyl-methanol group attached to another carbon atom of the ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including substitution, addition, and ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like “2-(1-Benzyl-pyrrolidin-3-yl)-propan-2-ol” have a molecular weight of 219.33 and are yellow liquids at room temperature .
Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
The synthesis and application of diamine derivatives of α,α-diphenyl-(S)-prolinol, which share a structural motif with "(1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol," have been investigated for their potential as organocatalysts in asymmetric Michael and Mannich reactions. These studies have found that specific derivatives can act as efficient bifunctional organocatalysts, enabling the production of chiral molecules with significant stereoselectivity. Such catalytic activities are critical for the development of pharmaceuticals and fine chemicals, highlighting the importance of these compounds in synthetic organic chemistry (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Corrosion Inhibition
Derivatives of "this compound" have been explored as corrosion inhibitors for mild steel in acidic mediums. This research indicates that specific triazole derivatives can effectively protect metal surfaces from corrosion, which is vital for extending the lifespan of metal components in industrial applications. The study of these compounds combines experimental and computational chemistry to understand their adsorption behavior and protective mechanism on metal surfaces (Ma, Qi, He, Tang, & Lu, 2017).
Material Science
In the realm of material science, the synthesis and application of novel chromophores and electro-optic materials have also been a focus. For instance, layer-by-layer self-assembled pyrrole-based donor-acceptor chromophores, incorporating pyridine and pyrrolidinyl motifs similar to "this compound," demonstrate significant potential in nonlinear optics and electro-optic applications. These materials offer promising pathways for the development of advanced photonic and electronic devices, showcasing the versatility and utility of these chemical structures in creating high-performance materials (Facchetti et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
(1-benzylpyrrolidin-3-yl)-diphenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-17-25(19-23)18-20-10-4-1-5-11-20/h1-15,23,26H,16-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOJLRIMRWPNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662834 | |
Record name | (1-Benzylpyrrolidin-3-yl)(diphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-93-3 | |
Record name | (1-Benzylpyrrolidin-3-yl)(diphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.